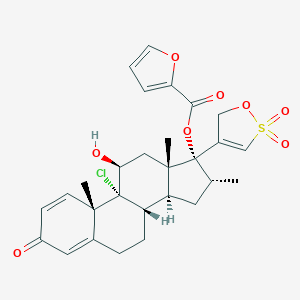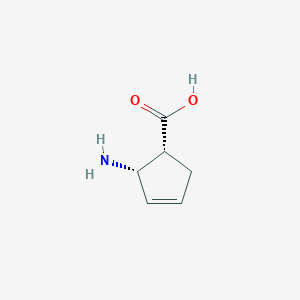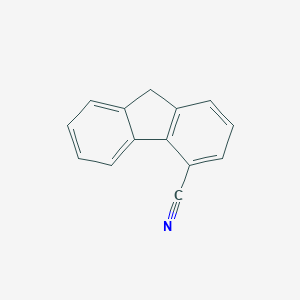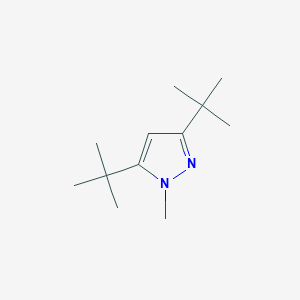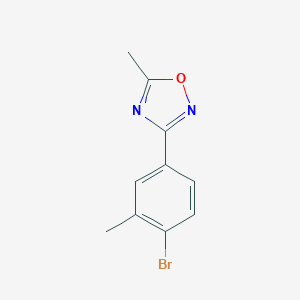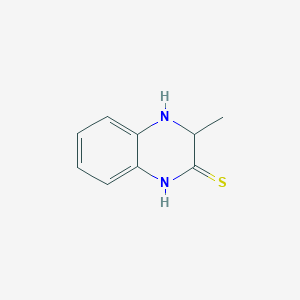
3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione, also known as MDQT, is a heterocyclic organic compound with a thione group. It has been widely studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a key role in memory and learning.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione has a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation of using 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione is its relatively high cost compared to other compounds that have similar biological activities.
Orientations Futures
There are several future directions for research on 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of the potential therapeutic uses of 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione involves the reaction of 2-amino-3-methylquinoxaline with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting product is then treated with acid to obtain 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione in high yield. This method has been optimized to produce 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione in large quantities and with high purity.
Applications De Recherche Scientifique
3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione has also been investigated as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
149668-97-3 |
|---|---|
Nom du produit |
3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione |
Formule moléculaire |
C9H10N2S |
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
3-methyl-3,4-dihydro-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C9H10N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12) |
Clé InChI |
ZPCPNLFCPYHDQX-UHFFFAOYSA-N |
SMILES |
CC1C(=S)NC2=CC=CC=C2N1 |
SMILES canonique |
CC1C(=S)NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



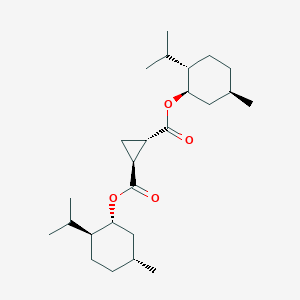
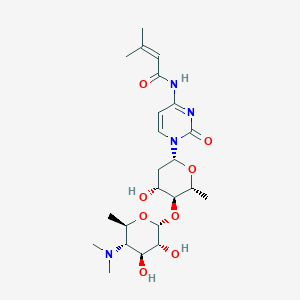
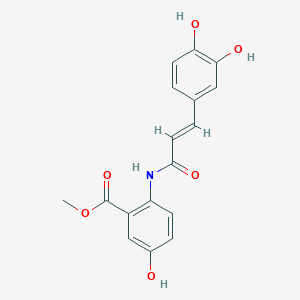
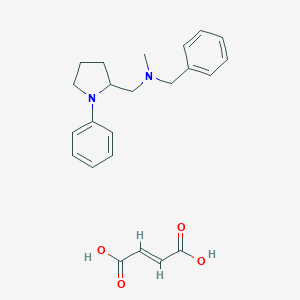
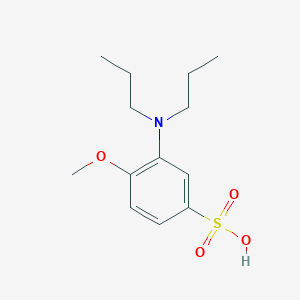
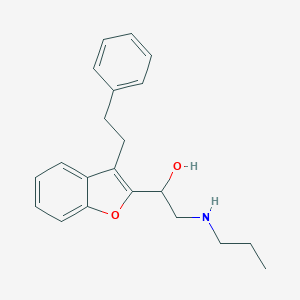
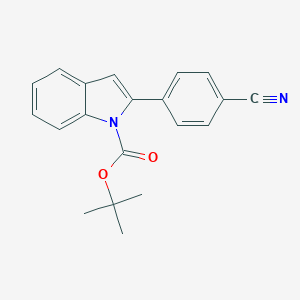
![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)
